5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine: is a heterocyclic compound that features both benzothiazole and oxadiazole rings. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with hydrazine derivatives, followed by cyclization with carbon disulfide and subsequent oxidation . Another approach involves the use of microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as one-pot multicomponent reactions, which are efficient and cost-effective. These methods often utilize green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, 5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for therapeutic development .
Medicine: The compound has shown potential in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer. Its derivatives are being explored for their efficacy and safety in preclinical studies .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. These materials have applications in electronics and photonics .
Mechanism of Action
The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
2-Amino-1,3-benzothiazole: Shares the benzothiazole ring but lacks the oxadiazole moiety.
1,3,4-Oxadiazole derivatives: Contain the oxadiazole ring but differ in the substituents attached to it.
Uniqueness: 5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine is unique due to the combination of benzothiazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold in drug design and materials science .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c10-9-13-12-7(14-9)8-11-5-3-1-2-4-6(5)15-8/h1-4H,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFZVUMZCVQSDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NN=C(O3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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